molecular formula C10H13NS B13181265 4-(Thiophen-3-ylmethylidene)piperidine

4-(Thiophen-3-ylmethylidene)piperidine

Cat. No.: B13181265
M. Wt: 179.28 g/mol
InChI Key: HUBBKFOJZWKXMJ-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylmethylidene)piperidine is an organic compound that features a piperidine ring substituted with a thiophene moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-ylmethylidene)piperidine typically involves the condensation of thiophene derivatives with piperidine. One common method is the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-ylmethylidene)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted thiophenes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Substituted piperidines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylmethylidene)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological targets .

Comparison with Similar Compounds

  • 4-(Thiophen-2-ylmethylidene)piperidine
  • 4-(Thiophen-4-ylmethylidene)piperidine
  • 4-(Furan-3-ylmethylidene)piperidine

Comparison: 4-(Thiophen-3-ylmethylidene)piperidine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-(thiophen-3-ylmethylidene)piperidine

InChI

InChI=1S/C10H13NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6-8,11H,1-2,4-5H2

InChI Key

HUBBKFOJZWKXMJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CSC=C2

Origin of Product

United States

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